molecular formula C16H14N2O3 B4798406 2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide

2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide

Cat. No.: B4798406
M. Wt: 282.29 g/mol
InChI Key: QQEPCMMKOBKLQP-UHFFFAOYSA-N
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Description

Significance of Novel Organic Amides in Contemporary Chemical Research

Organic amides are foundational to a vast array of chemical and biological processes. The amide bond is the primary chemical link in proteins and is a structural component in many natural products, polymers, and pharmaceuticals. researchgate.net Consequently, the synthesis and study of novel organic amides remain a vibrant and critical area of contemporary research. Scientists are continually developing greener and more efficient chemical processes for preparing amides, which could revolutionize the industrial manufacturing of pharmaceuticals and other synthetic materials. pib.gov.in

The importance of this class of compounds is underscored by their wide-ranging applications. Amide-containing molecules are central to the development of new drugs, agrochemicals, and advanced materials like covalent organic frameworks (COFs). researchgate.netacs.org The ongoing exploration of new amide derivatives is driven by the need for compounds with enhanced biological efficacy, improved physical properties, and novel functionalities. mdpi.com The design of these new molecules often involves creating libraries of related compounds for high-throughput screening against biological targets, making the discovery of versatile chemical scaffolds an indispensable part of modern drug development. mdpi.com

Overview of Structural Classes Related to 2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide

The structure of this compound incorporates several key chemical motifs that define its classification and potential reactivity. Understanding these related structural classes provides insight into the compound's scientific context.

α-Ketoamides : The most prominent feature of the target molecule is the α-ketoamide group (an amide adjacent to a ketone). This moiety is considered a "privileged motif" in medicinal chemistry, found in numerous natural products, approved drugs, and drug candidates. bohrium.comnih.govnih.gov The unique geometric and chemical properties of α-ketoamides allow them to be used in drug design in two primary ways. They can serve as non-electrophilic components that modulate the conformation of a molecule and establish critical hydrogen bonds with biological targets. acs.org Alternatively, the 2-oxoamide group can act as a reactive electrophilic "warhead" for designing inhibitors of enzymes, particularly serine and cysteine proteases. bohrium.com Compared to other dicarbonyl compounds, α-ketoamides often possess superior pharmacokinetic properties, including enhanced stability and membrane permeance. acs.org

N-Phenylacetamides : This structural class, also known as acetanilides, consists of an acetyl group linked to a substituted aniline (B41778) via an amide bond. The target molecule contains two such features. N-phenylacetamide derivatives are widely studied as scaffolds in the design of new antibacterial agents and other biologically active compounds. mdpi.com The benzene (B151609) ring provides a scaffold with multiple sites for functionalization, allowing for the fine-tuning of a molecule's properties to optimize efficacy and safety. mdpi.com

N-Aryl Amides : More broadly, the compound is an N-aryl amide. This class of compounds is significant in organic synthesis and medicinal chemistry. Palladium-catalyzed reactions are often employed for the synthesis of N-aryl amides due to their efficiency and tolerance for various functional groups. researchgate.net The chemical reactivity of related structures, such as N-aryl 2-chloroacetamides, highlights their utility as versatile intermediates for the synthesis of more complex heterocyclic systems. researchgate.net

Table 1: Physicochemical Properties of this compound An interactive table detailing key computed properties of the title compound.

Property Value Source
Molecular Formula C16H14N2O3 nih.gov
Molecular Weight 282.29 g/mol nih.gov
IUPAC Name 2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide nih.gov
ChEMBL ID CHEMBL1457606 nih.gov
Canonical SMILES CC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC=CC=C2 nih.gov

Conceptual Frameworks Guiding Research on this compound

Research involving this compound and its derivatives is primarily guided by conceptual frameworks rooted in synthetic methodology and medicinal chemistry. A key research driver is the development of novel, efficient synthetic routes to access this class of molecules.

One reported method involves a facile, solid-state synthesis using microwave-promoted condensation of N-acylisatin with various aniline derivatives. researchgate.net This approach highlights a focus on green chemistry principles, as microwave irradiation can offer faster, cleaner, and more economical pathways for synthesizing biologically active molecules. researchgate.net The synthesis proceeds via the ring-opening of the N-acylisatin precursor, demonstrating a conceptual framework where complex molecules are built from readily available heterocyclic starting materials. researchgate.net

The subsequent investigation of these synthesized compounds is often framed by the search for new therapeutic agents. For instance, derivatives of this compound have been evaluated for their antimicrobial activity against various bacterial and fungal species. researchgate.net This approach is part of a broader strategy in drug discovery known as structure-activity relationship (SAR) studies. By synthesizing a series of related compounds with minor structural modifications, researchers can identify which parts of the molecule are crucial for its biological activity. A derivative, 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide, was found to exhibit selective high inhibitory effects against Staphylococcus aureus. researchgate.net This framework of synthesis followed by biological screening is fundamental to identifying new lead compounds for drug development.

Table 2: Key Structural Motifs and Their Research Significance An interactive table summarizing the important chemical substructures within the title compound and their relevance in chemical research.

Structural Class Role in the Target Molecule General Significance in Research
α-Ketoamide Core functional group linking the two aryl rings. A "privileged" scaffold in medicinal chemistry; can act as a hydrogen bond donor/acceptor or as a reactive electrophile for enzyme inhibition. bohrium.comacs.org
N-Phenylacetamide Present as both the 2-(acetylamino)phenyl and the N-phenylacetamide moieties. A common structural unit in pharmacologically active compounds, particularly explored for antibacterial properties. mdpi.com
N-Aryl Amide The overall classification of the amide linkages. Important intermediates in organic synthesis and core components of many pharmaceuticals and functional materials. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11(19)17-14-10-6-5-9-13(14)15(20)16(21)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEPCMMKOBKLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Acetylamino Phenyl 2 Oxo N Phenylacetamide

Retrosynthetic Analysis of 2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the amide bond formed between the α-keto acid derivative and aniline (B41778). This leads to two key synthons: a phenylaminoglyoxyloyl cation equivalent and an aniline anion equivalent.

Further disconnection of the α-ketoamide precursor, 2-(2-acetamidophenyl)-2-oxoacetic acid, reveals a strategic bond cleavage between the phenyl ring and the adjacent carbonyl group. This retrosynthetic step points towards a more readily accessible starting material, N-acetylisatin. The synthetic strategy, therefore, hinges on the ring-opening of N-acetylisatin by a suitable nucleophile, in this case, aniline. This approach is synthetically advantageous as it utilizes commercially available or easily preparable starting materials.

Table 1: Key Disconnections in the Retrosynthesis of this compound

Target MoleculeKey DisconnectionSynthonsCorresponding Reagents
This compoundAmide bondPhenylaminoglyoxyloyl cation and Aniline anion2-(2-acetamidophenyl)-2-oxoacetic acid derivative and Aniline
2-(2-acetamidophenyl)-2-oxoacetic acidC-C bond of the α-keto acid2-aminophenyl keto cation and a dicarbonyl synthonN-acetylisatin

Development of Novel Synthetic Pathways for this compound

The primary and most documented synthetic route to this compound involves the nucleophilic ring-opening of N-acetylisatin with aniline. datapdf.com This reaction is typically carried out by stirring the reactants at room temperature or with gentle heating.

A significant advancement in the synthesis of this compound is the application of microwave-assisted organic synthesis. datapdf.com This technique has been shown to be a facile and efficient method, often leading to higher yields and shorter reaction times compared to conventional heating methods. datapdf.com The use of microwave irradiation can also contribute to a solid-state synthesis, minimizing the need for solvents. datapdf.com

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the use of coupling reagents.

For instance, the use of coupling reagents such as OxymaPure/DIC (ethyl 2-cyano-2-(hydroxyimino)acetate / N,N'-diisopropylcarbodiimide) has been reported to afford α-ketoamide derivatives in excellent yield and purity. While not specifically detailed for the title compound, this methodology is applicable to the synthesis of related α-ketoamides and represents a viable strategy for optimization.

Table 2: Comparison of Synthetic Conditions

MethodTemperatureReaction TimeYieldPurity
Conventional HeatingRoom Temperature to RefluxSeveral hoursModerate to GoodVariable
Microwave IrradiationElevatedMinutesHighHigh
With Coupling ReagentsRoom TemperatureVariableExcellentExcellent

Exploration of Catalytic Approaches in the Synthesis of this compound

While the direct reaction between N-acetylisatin and aniline is often efficient, the exploration of catalytic methods can offer advantages in terms of reaction rates, milder conditions, and improved sustainability. General catalytic approaches for the synthesis of α-ketoamides include oxidative cross-dehydrogenative coupling reactions and copper-catalyzed aerobic oxidative coupling.

For example, a glucose-based carbonaceous material has been developed as a metal-free catalyst for the synthesis of α-ketoamides from α-ketoaldehydes and amines. Although this specific pathway does not directly apply to the N-acetylisatin route, it highlights the potential for developing bespoke catalysts for the synthesis of the target compound. The use of such catalysts could potentially lower the activation energy of the ring-opening reaction or facilitate the amidation step under milder conditions.

Green Chemistry Principles in Synthetic Route Design for this compound

The application of green chemistry principles is an increasingly important aspect of modern synthetic chemistry. In the context of this compound synthesis, several strategies can be employed to enhance its environmental credentials.

Microwave-assisted synthesis is a prime example of a green chemistry approach, as it often leads to a significant reduction in reaction times and energy consumption. datapdf.com Furthermore, performing the reaction under solvent-free or solid-state conditions minimizes the use of volatile organic compounds, which are a major source of environmental pollution.

The development of reusable catalysts, as mentioned in the previous section, would also align with the principles of green chemistry by reducing waste and improving atom economy. The use of greener solvents, such as water or ethanol, in place of more hazardous organic solvents, is another important consideration.

Investigation of By-product Formation and Purity Enhancement in this compound Synthesis

Side reactions involving aniline, such as oxidation or self-condensation, could also lead to impurities, particularly if the reaction is carried out under harsh conditions or in the presence of air for extended periods.

To enhance the purity of the final product, several techniques can be employed. The use of highly pure starting materials is a fundamental prerequisite. Careful control of reaction stoichiometry and conditions can minimize the presence of unreacted starting materials. Purification of the crude product is typically achieved through recrystallization from a suitable solvent, which effectively removes most impurities. The use of coupling reagents, as mentioned earlier, can also lead to cleaner reactions and higher purity of the isolated product.

Scale-Up Considerations for the Production of this compound

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that need to be addressed.

Heat Transfer: The ring-opening of N-acetylisatin can be exothermic. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions that could lead to by-product formation and safety hazards. The choice of reactor design and cooling systems is therefore a critical consideration.

Mixing: Ensuring efficient mixing of the reactants is essential for achieving consistent reaction rates and product quality. As the scale of the reaction increases, achieving homogeneous mixing can become more challenging. The use of appropriate agitation systems is necessary to overcome this.

Solvent Selection and Recovery: The choice of solvent for a large-scale process is dictated by factors such as cost, safety, environmental impact, and ease of recovery. While laboratory-scale syntheses may use a variety of solvents, industrial processes often favor those that can be efficiently recycled to minimize waste and reduce costs.

Product Isolation and Purification: The method of product isolation and purification must be scalable. Recrystallization, while effective on a small scale, may require large volumes of solvent and specialized equipment for industrial production. Alternative purification techniques, such as melt crystallization or reactive extraction, may need to be explored.

Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the large-scale production of this compound. This includes an assessment of the thermal stability of reactants and products, as well as the potential for hazardous by-product formation.

Reaction Mechanisms and Transformation Studies of 2 2 Acetylamino Phenyl 2 Oxo N Phenylacetamide

Mechanistic Investigations of 2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide Formation

The synthesis of this compound can be efficiently achieved through the microwave-promoted condensation of N-acylisatins with various aniline (B41778) derivatives. This method offers advantages in terms of reduced reaction times, higher yields, and increased product purity compared to conventional heating methods.

The plausible reaction mechanism involves a nucleophilic attack by the aniline derivative on the C2 carbonyl carbon of the N-acylisatin. This is followed by the opening of the isatin (B1672199) ring to generate an α-ketoester intermediate. Subsequent aminolysis of this intermediate with another molecule of the aniline derivative affords the final α-ketoamide product, this compound.

Table 1: Plausible Mechanistic Steps in the Formation of this compound

StepDescription
1 Nucleophilic attack of aniline on the C2 carbonyl of N-acylisatin.
2 Ring-opening of the N-acylisatin to form an α-ketoester intermediate.
3 Aminolysis of the α-ketoester intermediate by another aniline molecule.
4 Formation of the final product, this compound.

Exploration of Chemical Reactivity Profiles of this compound

The reactivity of this compound is largely centered around the α-ketoamide functional group, which possesses two electrophilic carbonyl carbons and is susceptible to nucleophilic attack.

Hydrolytic Stability and Degradation Pathways of this compound

Specific studies on the hydrolytic stability and degradation pathways of this compound are not extensively documented in the current literature. However, based on the general reactivity of α-ketoamides, it can be inferred that the compound may be susceptible to hydrolysis under both acidic and basic conditions.

Under acidic conditions, protonation of the amide carbonyl oxygen would activate the adjacent carbonyl carbon towards nucleophilic attack by water, potentially leading to the cleavage of the amide bond and the formation of 2-(2-acetamidophenyl)-2-oxoacetic acid and aniline. Conversely, under basic conditions, direct nucleophilic attack of a hydroxide ion on either of the carbonyl carbons could initiate degradation, leading to the formation of corresponding carboxylates and amines.

Enzymatic degradation is another potential pathway, as the amide linkages could be targets for various proteases and amidases present in biological systems.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is centered on its α-ketoamide moiety.

Oxidation: While the acetylamino and phenyl groups are generally stable to mild oxidizing agents, the α-ketoamide functionality could potentially undergo oxidative cleavage under harsh conditions, although specific studies on this compound are lacking. Common oxidizing agents like potassium permanganate or chromic acid could potentially lead to the degradation of the molecule. libretexts.org

Reduction: The carbonyl groups of the α-ketoamide are susceptible to reduction. Mild reducing agents like sodium borohydride (NaBH₄) are expected to selectively reduce the α-keto group to a secondary alcohol, yielding 2-[2-(acetylamino)phenyl]-2-hydroxy-N-phenylacetamide. lumenlearning.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the amide functionalities, leading to a more complex mixture of products, including the corresponding amino alcohol. lumenlearning.comfishersci.ca The choice of reducing agent and reaction conditions would be crucial in controlling the outcome of the reduction.

Table 2: Predicted Outcomes of Reduction Reactions

Reducing AgentPredicted Product(s)
Sodium Borohydride (NaBH₄)2-[2-(acetylamino)phenyl]-2-hydroxy-N-phenylacetamide
Lithium Aluminum Hydride (LiAlH₄)Complex mixture including 2-amino-2-(2-aminophenyl)ethanol derivatives

Derivatization Strategies for this compound Scaffold Modification

Modification of the this compound scaffold can be envisioned through various derivatization strategies, targeting different reactive sites within the molecule.

Regioselective Functionalization Approaches

Regioselective functionalization would aim to modify a specific part of the molecule while leaving other functional groups intact.

N-Acetylation/Deacetylation: The acetylamino group could be a target for modification. Deacetylation would expose a primary aromatic amine, which could then be subjected to a variety of reactions, including diazotization followed by substitution, or reaction with different acylating or alkylating agents to introduce diverse functionalities.

Aromatic Electrophilic Substitution: The two phenyl rings offer sites for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. The directing effects of the existing substituents (the acetylamino group being ortho-, para-directing and activating, and the acetamide (B32628) group being meta-directing and deactivating) would influence the position of the incoming electrophile.

Nucleophilic Addition to Carbonyls: The two carbonyl carbons of the α-ketoamide are electrophilic centers. Nucleophiles can add to these carbons, and with appropriate reagents, this could be a route to introduce new functional groups.

Stereoselective Transformations of this compound

The α-keto group in this compound presents an opportunity for stereoselective transformations.

Stereoselective Reduction: The reduction of the prochiral α-keto group can lead to the formation of a chiral secondary alcohol. The use of chiral reducing agents, such as those derived from chiral boranes or catalytic asymmetric hydrogenation, could potentially afford one enantiomer of the corresponding α-hydroxy amide in excess. wikipedia.orgmdpi.com

Asymmetric Synthesis: An alternative approach to obtaining enantiomerically pure derivatives would be to start from chiral precursors. For instance, employing a chiral aniline derivative in the initial synthesis could lead to a diastereomeric mixture of products that could potentially be separated.

Theoretical and Computational Chemistry Approaches to 2 2 Acetylamino Phenyl 2 Oxo N Phenylacetamide

Quantum Chemical Calculations on 2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

The electronic structure of this compound governs its reactivity, stability, and spectroscopic properties. DFT calculations are commonly employed to elucidate these features. For a closely related derivative, 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, DFT calculations using the B3LYP functional have been performed to optimize the geometry and understand its electronic behavior. nih.gov Such studies reveal the distribution of electron density and identify the locations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For phenylacetamide derivatives, these orbitals are typically delocalized across the aromatic rings and the α-ketoamide linker, which plays a crucial role in their chemical and biological activities.

Table 1: Representative Quantum Chemical Descriptors for Phenylacetamide-like Structures Note: This table is illustrative, based on typical values for similar molecular scaffolds as specific data for the title compound is not available in the cited literature.

DescriptorTypical Calculated ValueSignificance
EHOMO-6.5 to -5.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.0 to -1.0 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVIndicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.
Dipole Moment2.0 to 4.0 DebyeMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.

The biological activity and physical properties of this compound are highly dependent on its three-dimensional shape or conformation. The molecule possesses several rotatable single bonds, particularly the C-C and C-N bonds within the central linker connecting the two phenyl rings. This flexibility allows it to adopt numerous conformations in space.

Computational chemistry can model the entire course of a chemical reaction, providing insights into its feasibility and mechanism. The synthesis of this compound and its analogues typically involves the nucleophilic attack of an amine (in this case, aniline) on the C2-carbonyl group of an N-acetylisatin precursor, which leads to the cleavage of the heterocyclic ring. nih.govresearchgate.net

Reaction pathway modeling can be used to:

Identify Transition States: Calculate the high-energy transition state structures that connect reactants to products.

Determine Activation Energies: Calculate the energy barrier that must be overcome for the reaction to proceed, which relates to the reaction rate.

While specific computational studies on this exact reaction are not prevalent, the mechanism is well-established. nih.govresearchgate.net Furthermore, computational studies on the reverse reaction, the photochemical cleavage (retro-Paternò–Büchi reaction) of related structures derived from N-acetylisatin, have been performed to elucidate different bond scission pathways (C-O vs. C-C), demonstrating the utility of quantum chemical methods in understanding reaction mechanisms. acs.org

Molecular Dynamics Simulations of this compound in Various Environments

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how the compound behaves in a realistic environment, such as in aqueous solution or bound to a protein.

For phenylacetamide derivatives, MD simulations have been used extensively to assess the stability of ligand-protein complexes. researchgate.netnih.govmdpi.com In these studies, the molecule is first docked into the active site of a target protein, and then an MD simulation, often lasting for tens to hundreds of nanoseconds, is run. Key analyses from these simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the molecule's position from its initial docked pose. A stable, low RMSD value suggests a stable binding mode. nih.govmdpi.com

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule and the protein. nih.gov

Radius of Gyration (Rg): This indicates the compactness of the ligand-protein system over time. nih.gov

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key persistent interactions.

These simulations provide a deeper understanding of the binding dynamics and stability that cannot be obtained from static docking alone. acgpubs.org

Ligand-Based and Structure-Based Computational Design Methodologies for this compound Analogues

A primary goal of computational chemistry in drug discovery is to design new molecules with improved properties. This is often achieved through ligand-based or structure-based approaches.

Ligand-Based Design: When the structure of the biological target is unknown, design is based on a set of known active molecules. A key technique is the Quantitative Structure-Activity Relationship (QSAR). QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. Numerous QSAR studies have been conducted on isatin (B1672199) derivatives, the precursors to the title compound. nih.govjocpr.comresearchgate.net These models use calculated descriptors (e.g., electronic, thermodynamic, and spatial properties) to predict the activity of new, unsynthesized compounds, thereby guiding which analogues are most promising to synthesize. jocpr.com

Structure-Based Design: When the 3D structure of the target protein is known, molecular docking can be used to predict how a ligand will bind. This involves computationally placing the ligand into the protein's active site in various orientations and conformations and scoring the interactions. Docking studies on phenylacetamide and isatin derivatives have been used to predict their binding modes with various enzymes, such as α-glucosidase and tyrosinase. nih.govmdpi.com These studies help rationalize observed activity and guide the design of new analogues by suggesting modifications that could enhance key interactions (e.g., adding a hydrogen bond donor or a hydrophobic group) to improve binding affinity.

Predictive Modeling Techniques Applied to the this compound System

Predictive modeling encompasses a broad range of computational techniques used to forecast the properties of molecules. For systems related to this compound, these methods are crucial for prioritizing candidates for synthesis and testing.

QSAR Modeling: As mentioned, QSAR is a prominent predictive technique. For isatin derivatives, 2D and 4D-QSAR models have been developed to predict anticancer activity. nih.govjocpr.com These models are built using a "training set" of compounds with known activities and then validated using a "test set." A robust model, indicated by high correlation coefficients (r²) and cross-validated correlation coefficients (q²), can then be used to reliably predict the activity of new molecules based solely on their chemical structure. jocpr.com

Table 2: Statistical Parameters from a Representative QSAR Model for Isatin Derivatives Source: Based on data for N-alkyl substituted isatins as anticancer agents. jocpr.com

Statistical ParameterValueInterpretation
r² (Squared Correlation Coefficient)0.92Indicates that 92% of the variance in the biological activity is explained by the model. A high value signifies a good fit.
q² (Cross-Validated r²)0.84Measures the predictive power of the model, determined by leave-one-out cross-validation. A value > 0.5 is considered predictive.
F-test Value42.72Represents the statistical significance of the model. A high F-value indicates a highly significant correlation.

ADMET Prediction: Beyond activity, it is vital to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. Studies on phenylacetamide derivatives have included ADMET and drug-likeness predictions to ensure that designed compounds have favorable pharmacokinetic profiles suitable for a potential drug candidate. mdpi.com

Advanced Structural Elucidation Methodologies for 2 2 Acetylamino Phenyl 2 Oxo N Phenylacetamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide, with its 16 carbon and 14 hydrogen atoms in distinct chemical environments, one-dimensional (1D) and multi-dimensional NMR techniques provide critical connectivity information.

While 1D ¹H and ¹³C NMR spectra offer initial information on the number and type of protons and carbons, complex structures often result in overlapping signals, necessitating more advanced methods for complete assignment. nih.gov A research effort focused on the synthesis of 2-(2-acetamidophenyl)-2-oxo-N-phenylacetamide and its derivatives confirmed the use of ¹H and ¹³C NMR for initial characterization. researchgate.net

Predicted ¹H and ¹³C NMR Data: Based on the molecular structure, a hypothetical table of chemical shifts can be predicted. The protons of the two phenyl rings would appear in the aromatic region (approx. 7.0-8.5 ppm), while the acetyl methyl protons would be a sharp singlet in the aliphatic region (approx. 2.2 ppm). The two N-H protons would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In the ¹³C NMR spectrum, the three carbonyl carbons (two amide and one ketone) would be found in the downfield region (approx. 165-195 ppm).

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic C-H7.0 - 8.5Multiplets
Amide N-H9.0 - 11.0Broad Singlet
Acetyl CH₃~2.2Singlet
Aromatic C115 - 140-
Amide C=O165 - 170-
Ketone C=O~190-

Note: These are predicted values and actual experimental values may vary based on solvent and other conditions.

To resolve ambiguities and confirm the precise bonding network, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. oxinst.com For this compound, COSY would reveal the coupling networks within the two separate aromatic rings, confirming the substitution patterns. Off-diagonal cross-peaks would connect adjacent protons on each phenyl ring, allowing for sequential assignment. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional (2D) experiment correlates proton signals with the carbon atoms to which they are directly attached. researchgate.net It provides a direct one-bond ¹H-¹³C connectivity map. Each cross-peak in an HSQC spectrum would link a specific proton resonance to its corresponding carbon resonance, definitively assigning the carbons that bear hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds. This technique would be instrumental in connecting the different fragments of the molecule. For instance, HMBC would show correlations from the N-H proton of the phenylacetamide moiety to the adjacent carbonyl carbon and to carbons of the phenyl ring. Similarly, correlations from the acetyl CH₃ protons to the acetyl carbonyl carbon would be observed, confirming the structure of the acetylamino group.

While solution-state NMR provides data on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insight into its structure and behavior in the solid phase. nih.gov This is particularly important for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR is a powerful, non-destructive technique to identify and characterize them. preprints.org

Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden signals in solid samples, resulting in high-resolution spectra. nih.govemory.edu Cross-Polarization (CP) can be used to enhance the signal of low-abundance nuclei like ¹³C. emory.edu By analyzing the ¹³C and ¹⁵N ssNMR spectra, one can detect subtle differences in chemical shifts that arise from different packing arrangements or intermolecular interactions in various polymorphs of this compound.

Mass Spectrometry (MS) Techniques for High-Resolution Mass and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₁₆H₁₄N₂O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition. The calculated exact mass is 282.10044 Da. nih.gov

Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. The α-ketoamide structure suggests several predictable cleavage patterns. The bonds adjacent to the carbonyl groups are particularly susceptible to cleavage. libretexts.org

Predicted Fragmentation Pathway: A likely fragmentation pathway would involve the initial cleavage of the amide bond or the bond between the two carbonyl groups. Key fragmentation mechanisms for amides and ketones include α-cleavage and McLafferty rearrangements where applicable. miamioh.edu

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Predicted Fragment IonCorresponding Neutral Loss
282[C₁₆H₁₄N₂O₃]⁺(Molecular Ion)
190[C₁₀H₈N₂O₂]⁺C₆H₅NH
163[C₉H₉NO₂]⁺C₇H₅NO
148[C₈H₆NO₂]⁺C₈H₈NO
120[C₇H₆NO]⁺C₉H₈NO₂
93[C₆H₅NH₂]⁺C₁₀H₉N₂O₃
43[CH₃CO]⁺C₁₄H₁₁N₂O₂

Note: This table represents a plausible fragmentation pattern; actual fragmentation can be more complex.

X-ray Crystallography Methods for Single Crystal and Powder Diffraction of this compound

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for the title compound itself is available, the molecular structures of two closely related derivatives, 2-(2-Acetylamino-phenyl)-2-oxo-N-p-tolyl-acetamide and N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, have been verified by single-crystal X-ray diffraction. researchgate.net This indicates that the parent compound is amenable to crystallization and structural analysis by these methods.

Single Crystal X-ray Diffraction: This technique would provide an exact molecular structure of this compound, confirming the connectivity established by NMR and MS. It would also reveal the conformation of the molecule in the solid state, such as the torsion angles between the phenyl rings and the central α-ketoamide linker.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is invaluable for routine identification, phase purity analysis, and for distinguishing between different polymorphs, each of which would produce a unique PXRD pattern. ijrpns.com

Crystal engineering focuses on understanding and controlling the assembly of molecules into crystalline solids. The structure of this compound contains multiple functional groups capable of forming strong and directional intermolecular interactions, primarily hydrogen bonds.

Co-crystallization is a strategy used to modify the physical properties of a solid by crystallizing it with a second molecular component (a co-former). Given the hydrogen bonding capabilities of this compound, it is a strong candidate for forming co-crystals.

Potential co-formers would be molecules that can form complementary hydrogen bonds. For example:

Carboxylic acids: The acid's -COOH group can interact with the amide or ketone carbonyl groups of the target molecule.

Other amides: Co-formers with N-H or C=O groups could form complementary hydrogen bonds.

Pyridine (B92270) derivatives: The nitrogen in a pyridine ring is a good hydrogen bond acceptor.

By systematically screening different co-formers and crystallization conditions (e.g., solvent, temperature), novel solid forms of this compound with potentially altered properties such as solubility or stability could be engineered. The successful synthesis of a co-crystal between potassium hydrogen phthalate (B1215562) and acetamide (B32628) demonstrates the utility of this approach for related molecules. ijrpns.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying the functional groups and probing the conformational aspects of this compound. The molecular structure of this compound contains several key functional groups, including two amide moieties, a ketone, and two phenyl rings, each giving rise to characteristic vibrational modes.

A study by El-Gazzar et al. (2021) has reported the synthesis and characterization of this compound, including its analysis by IR spectroscopy. While the detailed experimental data from this study is not publicly available, a theoretical analysis based on established group frequencies can predict the principal absorption and scattering bands.

The infrared spectrum is expected to be dominated by strong absorptions from the multiple carbonyl groups and the N-H bonds of the amide linkages. The distinct electronic environments of the acetylamino and the oxo-N-phenylacetamide groups would likely lead to distinguishable stretching frequencies for their respective C=O and N-H groups. The aromatic rings will present a series of characteristic bands corresponding to C-H and C=C stretching and bending vibrations.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While strong IR absorptions are associated with large changes in dipole moment, strong Raman signals arise from vibrations that cause a significant change in polarizability. Therefore, the symmetric vibrations of the phenyl rings and the C=C bonds are expected to be prominent in the Raman spectrum.

Below is a table summarizing the expected vibrational frequencies for the key functional groups in this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
N-H StretchingAmide (acetylamino)3300 - 3100IR (strong, broad)
N-H StretchingAmide (N-phenyl)3300 - 3100IR (strong, broad)
Aromatic C-H StretchingPhenyl Rings3100 - 3000IR (medium), Raman
Aliphatic C-H StretchingAcetyl (CH₃)3000 - 2850IR (medium), Raman
C=O Stretching (Amide I)Acetylamino1680 - 1630IR (strong)
C=O Stretching (Ketone)α-ketoamide1700 - 1680IR (strong)
C=O Stretching (Amide I)N-phenylacetamide1680 - 1630IR (strong)
N-H Bending (Amide II)Amide1640 - 1550IR (medium)
Aromatic C=C StretchingPhenyl Rings1600 - 1450IR, Raman (variable)
C-N Stretching (Amide III)Amide1400 - 1200IR (medium)
Aromatic C-H Bending (out-of-plane)Phenyl Rings900 - 675IR (strong)

In Vitro Biochemical Assay Development for Enzyme and Receptor Interaction Profiling

The initial stages of characterizing the biological activity of this compound involve the development of robust in vitro biochemical assays. These assays are designed to quantify the compound's interaction with specific enzymes and receptors, providing a preliminary understanding of its potential pharmacological profile.

Enzymatic Inhibition Kinetic Methodologies

Given the α-ketoamide motif present in this compound, a primary area of investigation is its potential as an enzyme inhibitor. The α-ketoamide functionality is known to be effective against certain proteases, particularly cysteine proteases nih.gov. Methodologies to assess enzymatic inhibition typically involve monitoring the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound.

A common approach is to utilize a chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic cleavage. The reaction progress is monitored over time, and the initial velocity is calculated. To determine the inhibitory potential of this compound, a series of experiments would be conducted with varying concentrations of the compound while keeping the enzyme and substrate concentrations constant. The data can be used to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using graphical methods such as the Lineweaver-Burk or Dixon plots to determine key kinetic parameters like the inhibition constant (Ki).

Table 1: Illustrative Enzymatic Inhibition Data for this compound against a Hypothetical Cysteine Protease

Inhibitor Concentration (µM)% Inhibition
0.115.2
148.9
1085.7
10098.1
IC50 (µM) 1.05

Receptor Binding Assay Development and Competition Studies

The phenylacetamide component of the molecule suggests potential interactions with various receptors. Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically use a radiolabeled or fluorescently tagged ligand with known binding characteristics for the target receptor.

The assay is developed by incubating the receptor preparation (e.g., cell membranes expressing the receptor) with the labeled ligand and varying concentrations of the unlabeled test compound, this compound. The ability of the test compound to displace the labeled ligand from the receptor is measured. Common formats for these assays include filtration assays and scintillation proximity assays (SPA) nih.gov.

Competition binding studies yield data that can be used to determine the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity. Phenylacetamide derivatives have been identified as antagonists for receptors such as the α-1A adrenergic receptor, highlighting a potential area of investigation for this compound class researchgate.netnih.gov.

Table 2: Hypothetical Receptor Binding Affinity of this compound for a G-Protein Coupled Receptor

Compound Concentration (nM)% Displacement of Radioligand
0.18.3
125.6
1052.1
10089.4
100097.2
Ki (nM) 8.7

Strategies for Molecular Target Identification of this compound

Identifying the specific molecular target(s) of a bioactive small molecule is a crucial step in understanding its mechanism of action. Various strategies can be employed to deconvolute the cellular components that interact with this compound.

Affinity Chromatography and Proteomic Approaches

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample like a cell lysate nih.govnih.gov. This method involves immobilizing a derivative of this compound onto a solid support, such as chromatography beads. The cell lysate is then passed over this affinity matrix, allowing proteins that bind to the compound to be captured.

After washing away non-specifically bound proteins, the target proteins are eluted and subsequently identified using mass spectrometry-based proteomic techniques. Photo-affinity labeling is an advanced variation of this approach where the immobilized compound contains a photoreactive group that forms a covalent bond with its binding partner upon exposure to UV light, enabling the capture of even weak or transient interactions nih.gov. The α-ketoamide moiety itself can be modified for photo-affinity labeling purposes acs.org.

Reporter Gene Assays for Pathway Elucidation

Reporter gene assays are versatile tools for investigating the effects of a compound on specific cellular signaling pathways indigobiosciences.combmglabtech.com. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter or response element that is activated or repressed by a particular signaling pathway.

Cells are treated with this compound, and the expression of the reporter gene is measured. A change in reporter gene expression indicates that the compound modulates the activity of the upstream signaling pathway. A panel of reporter gene assays targeting various key pathways (e.g., NF-κB, p53, CREB) can provide a broad overview of the compound's cellular effects and help to narrow down its potential molecular targets nih.govpromega.com.

Table 3: Example of Reporter Gene Assay Results for Pathway Analysis

Signaling Pathway ReporterFold Change in Reporter Activity
NF-κB0.98
p531.12
AP-13.45
CREB1.05
HIF-1α0.95

Mechanistic Studies of this compound Interactions at the Molecular Level (In Vitro)

Once a potential target has been identified, more detailed in vitro studies are necessary to elucidate the precise molecular mechanism of interaction. For α-ketoamides, which are known to interact with cysteine proteases, the mechanism often involves the formation of a reversible covalent bond.

Computational modeling and in silico studies can predict the binding mode of this compound within the active site of its target enzyme. These studies can highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity nih.gov.

Experimental validation of the interaction can be achieved through techniques like X-ray crystallography of the compound in complex with its target protein. Such structural data provides a detailed, atomic-level view of the binding orientation and the specific amino acid residues involved in the interaction. For α-ketoamide inhibitors of cysteine proteases, the crystal structure can confirm the formation of a thiohemiketal adduct between the cysteine residue in the enzyme's active site and the α-keto group of the inhibitor nih.govacs.org. This detailed mechanistic understanding is invaluable for guiding further lead optimization efforts.

Preclinical Research on this compound Remains Largely Undisclosed

Despite interest in the broader class of phenylacetamide derivatives for various therapeutic applications, detailed preclinical biological investigations and specific structure-activity relationship (SAR) studies for the compound this compound are not extensively available in publicly accessible scientific literature. While general methodologies for such research are well-established, their direct application to this specific molecule is not documented in detail.

Advanced Analytical Method Development for 2 2 Acetylamino Phenyl 2 Oxo N Phenylacetamide

Chromatographic Separations (HPLC, GC, TLC) for Purity Assessment and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of 2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide from its impurities and in various sample matrices.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would likely be the most suitable approach.

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) would be a common choice, offering good retention and separation of moderately polar compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide optimal separation of the main compound from any potential impurities.

Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (λmax), which would need to be determined experimentally (likely in the range of 254 nm), would be appropriate for quantification.

Gas Chromatography (GC) could be considered if the compound is thermally stable and sufficiently volatile, or if it can be derivatized to increase its volatility. Given the structure of this compound, direct GC analysis might be challenging due to its relatively high molecular weight and polarity. Derivatization, for instance through silylation, might be necessary.

Thin-Layer Chromatography (TLC) is a valuable tool for rapid purity assessment and reaction monitoring during the synthesis of this compound.

Stationary Phase: Silica (B1680970) gel 60 F254 plates are commonly used.

Mobile Phase: A solvent system such as ethyl acetate/hexane or dichloromethane/methanol (B129727) in varying ratios would be explored to achieve optimal separation.

Visualization: The spots can be visualized under UV light (254 nm) or by staining with a suitable reagent like iodine vapor.

Parameter HPLC GC (Hypothetical) TLC
Stationary Phase C18 silica gelCapillary column (e.g., DB-5)Silica gel 60 F254
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHeliumEthyl acetate/Hexane
Detection UV-Vis (e.g., 254 nm)Flame Ionization Detector (FID)UV light (254 nm)
Application Purity, QuantificationImpurity profiling (if volatile)Reaction monitoring, Purity

Method Validation Strategies for this compound Analysis

A robust analytical method for this compound would require thorough validation in accordance with ICH guidelines. The key validation parameters would include:

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. This would be assessed by analyzing placebo and spiked samples.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient of the calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation Parameter Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness No significant impact on results

Spectrophotometric and Fluorometric Quantification Techniques

UV-Visible spectrophotometry could be a straightforward and cost-effective method for the quantification of this compound in bulk or simple dosage forms, provided there are no interfering excipients. The method would involve measuring the absorbance at the λmax of the compound in a suitable solvent and calculating the concentration using a calibration curve.

Fluorometric quantification would only be applicable if the compound is naturally fluorescent or can be derivatized with a fluorescent reagent. Given its chemical structure, native fluorescence might be limited. Derivatization with reagents like dansyl chloride or fluorescamine (B152294) could be explored to enhance sensitivity and selectivity.

Capillary Electrophoresis Applications for this compound

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. For this compound, a micellar electrokinetic chromatography (MEKC) mode of CE would likely be suitable. This technique uses a surfactant (like sodium dodecyl sulfate) above its critical micelle concentration in the buffer, allowing for the separation of neutral compounds.

Buffer: A borate (B1201080) or phosphate (B84403) buffer at a slightly alkaline pH would be a good starting point.

Surfactant: Sodium dodecyl sulfate (B86663) (SDS) would be the typical choice.

Applied Voltage: A high voltage (e.g., 20-30 kV) would be applied to drive the separation.

Detection: UV detection would be the most common method.

Development of Robust Analytical Protocols for Complex Sample Matrices

Analyzing this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples would require a robust sample preparation protocol to remove interfering substances.

Common sample preparation techniques that could be developed and optimized include:

Protein Precipitation (PPT): For plasma samples, precipitation of proteins with a solvent like acetonitrile or methanol would be a simple and rapid first step.

Liquid-Liquid Extraction (LLE): This technique would involve extracting the analyte from the aqueous sample into an immiscible organic solvent. The choice of solvent would depend on the polarity of the compound.

Solid-Phase Extraction (SPE): This is a more selective and efficient technique. A C18 or a mixed-mode cation exchange cartridge could be suitable for extracting this compound from aqueous matrices.

Future Directions and Emerging Research Avenues for 2 2 Acetylamino Phenyl 2 Oxo N Phenylacetamide

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery, and these technologies hold immense promise for the study of 2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide. AI and ML algorithms can analyze vast datasets to identify patterns and make predictions that are beyond human capability, thereby streamlining the process of finding new therapeutic agents. mdpi.com

One of the primary applications of AI in this context is the ability to screen large virtual libraries of compounds. By training ML models on existing data for acetamido derivatives, researchers can predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel molecules related to this compound without the need for initial synthesis and testing. mdpi.commdpi.com This approach significantly reduces the time and cost associated with identifying promising drug candidates.

Advanced Materials Science Applications (Hypothetical, if applicable to future research)

While the primary focus of research on this compound and its analogues has been on their biological activities, their unique chemical structures suggest potential, albeit hypothetical, applications in advanced materials science. The presence of aromatic rings, amide linkages, and keto groups provides sites for hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered supramolecular structures.

Future research could explore the potential of these compounds to form novel organic semiconductors, liquid crystals, or functional polymers. By modifying the peripheral chemical groups on the phenyl rings, it might be possible to tune the electronic and optical properties of the resulting materials. For example, the introduction of electron-donating or electron-withdrawing groups could alter the bandgap of the material, making it suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Another hypothetical avenue is the development of stimuli-responsive materials. The conformational flexibility of the acetamide (B32628) linkage could potentially be exploited to create materials that change their properties in response to external stimuli such as light, heat, or pH. Such materials could have applications in sensors, drug delivery systems, or smart coatings. While these applications are currently speculative, they represent an exciting frontier for interdisciplinary research bridging medicinal chemistry and materials science.

Collaborative Research Paradigms for this compound Studies

To fully unlock the potential of this compound and its derivatives, a shift towards more collaborative and open research paradigms is essential. The complexity of modern drug discovery and materials science necessitates expertise from a wide range of disciplines, including synthetic chemistry, computational biology, pharmacology, and materials engineering.

Future progress will likely be driven by multi-institutional and international collaborations that bring together diverse research teams. These collaborations can facilitate the sharing of data, resources, and expertise, leading to more comprehensive and impactful studies. Open-source platforms for sharing chemical structures, biological data, and computational models can further accelerate the pace of discovery by allowing researchers worldwide to build upon each other's work.

Furthermore, partnerships between academia and industry will be crucial for translating fundamental research findings into real-world applications. Academic researchers can focus on elucidating the fundamental chemical and biological properties of these compounds, while industry partners can provide the resources and expertise needed for preclinical and clinical development. Such collaborative ecosystems will foster innovation and ensure that promising compounds like this compound can be developed to their full therapeutic or technological potential.

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Reactant of Route 1
2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide
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Reactant of Route 2
2-[2-(acetylamino)phenyl]-2-oxo-N-phenylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.